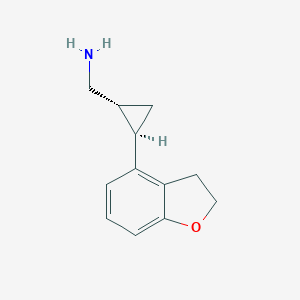
Telurito de potasio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium tellurite is an inorganic compound composed of potassium, tellurium and oxygen atoms. It is a white-colored powder, and is soluble in water. It is widely used in the laboratory for a variety of purposes, including as an oxidizing agent, a reducing agent, a catalyst, and a disinfectant. It has a variety of biochemical and physiological effects, and can be used in a wide range of laboratory experiments. In
Aplicaciones Científicas De Investigación
Industria de células solares
El telurito de potasio se utiliza en la industria de células solares . El telurio, un componente del this compound, se utiliza en sus formas a granel y nanoescala para varias aplicaciones en esta industria .
Semiconductores
El this compound juega un papel importante en la industria de los semiconductores . Como un semiconductor de banda prohibida estrecha de tipo p, la nanoestructura de telurio tiene propiedades eléctricas sobresalientes, banda prohibida controlable y buena estabilidad ambiental .
Catálisis
El this compound también se utiliza en la catálisis . El elemento se ha utilizado en sus formas a granel y nanoescala para varias aplicaciones en catálisis .
Eliminación de metales pesados
Otra aplicación del this compound es en la eliminación de metales pesados . El elemento se ha utilizado en sus formas a granel y nanoescala para varias aplicaciones en la eliminación de metales pesados .
Aplicaciones biomédicas
El this compound tiene aplicaciones prometedoras en nanomedicina
Mecanismo De Acción
Target of Action
Potassium tellurite primarily targets the squalene monooxygenase enzyme , a key player in the cholesterol and ergosterol biosynthesis pathway, which is essential for cell wall synthesis in yeasts and molds . It also acts on the cytochrome c oxidase activity and an NADH-dependent respiration pathway leading to a quinol oxidase (Qox) inhibited by high concentrations of cyanide .
Mode of Action
Potassium tellurite’s mode of action involves the formation of superoxide radicals . This radical is derived, at least in part, from the enzymatic reduction of tellurite . The enzyme, tellurite reductase, reduces potassium tellurite, an electron acceptor, to metallic tellurite .
Biochemical Pathways
The biochemical pathways affected by potassium tellurite involve the generation of reactive oxygen species (ROS) . This leads to an increase in cytoplasmic ROS, an increase in the carbonyl content in cellular proteins, and the inactivation of oxidative stress-sensitive [Fe-S] enzymes such as aconitase . It also induces the ibpA gene encoding for the small heat shock protein IbpA, which has been associated with resistance to superoxide .
Pharmacokinetics
It is known that potassium tellurite is a hygroscopic granular white powder that decomposes at 460-470°c .
Result of Action
The result of potassium tellurite’s action is the generation of superoxide radicals . This leads to an increase in the generation of thiobarbituric acid-reactive substances (TBARs), an increase of superoxide dismutase (SOD) activity, and an increase of sodA, sodB, and soxS mRNA transcription . The reduction of potassium tellurite to its elemental less toxic form Te° is accumulated as black deposits inside the cell .
Action Environment
The action of potassium tellurite is influenced by environmental factors. It is most abundant in the environment as tellurite (TeO 32−), with tellurate’s low solubility (TeO 42−) limiting its concentration in biospheric waters . Elemental tellurium (Te 0) is insoluble and found as black deposits in some bacterial-selective growth media . The toxicity of potassium tellurite can be associated with the chemical activity of the tellurium oxyanion at various levels of bacterial metabolic pathways .
Safety and Hazards
Direcciones Futuras
The global demand for tellurium is rising due to its excellent physical and chemical properties, which are widely used in industries such as metallurgy and manufacturing, particularly of semiconductors and solar panels . As environmental issues surrounding tellurium have recently aroused concern due to its high toxicity, the role of microorganisms in tellurium biogeochemical cycling and the growing applications for microbial tellurium nanoparticles are being studied .
Análisis Bioquímico
Biochemical Properties
Potassium tellurite interacts with various enzymes, proteins, and other biomolecules. It has been demonstrated that the toxicity of potassium tellurite in E. coli involves superoxide formation . This radical is derived, at least in part, from enzymatic reduction of potassium tellurite .
Cellular Effects
The effects of potassium tellurite on cells are profound. It induces the production of reactive oxygen species (ROS) in the cytoplasm . This leads to an increase in the carbonyl content in cellular proteins and the generation of thiobarbituric acid-reactive substances .
Molecular Mechanism
At the molecular level, potassium tellurite exerts its effects through a variety of mechanisms. It has been shown to inactivate oxidative stress-sensitive [Fe-S] enzymes such as aconitase . Furthermore, it increases the activity of superoxide dismutase (SOD) and enhances the transcription of sodA, sodB, and soxS mRNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium tellurite change over time. For instance, treatment of E. coli with potassium tellurite for 30 minutes resulted in significant changes in enzymatic activities .
Dosage Effects in Animal Models
While specific studies on dosage effects of potassium tellurite in animal models are limited, it is known that the compound’s toxicity can vary with different dosages .
Metabolic Pathways
Potassium tellurite is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of potassium tellurite within cells and tissues are complex processes. While specific transporters or binding proteins for potassium tellurite have not been identified, it is known that the compound can accumulate as black deposits inside the cell .
Subcellular Localization
Current knowledge suggests that potassium tellurite can be found in various compartments or organelles within the cell .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium tellurite involves the reaction of Tellurium dioxide with Potassium hydroxide in water.", "Starting Materials": ["Tellurium dioxide", "Potassium hydroxide", "Water"], "Reaction": [ "Dissolve Potassium hydroxide in water to form a solution.", "Add Tellurium dioxide to the solution and stir until completely dissolved.", "Heat the solution to 80-90°C and maintain the temperature for 2-3 hours.", "Cool the solution to room temperature and filter the precipitate.", "Wash the precipitate with water and dry it under vacuum to obtain Potassium tellurite." ] } | |
Número CAS |
123333-66-4 |
Fórmula molecular |
H4KO4Te |
Peso molecular |
234.7 g/mol |
Nombre IUPAC |
dipotassium;tellurite |
InChI |
InChI=1S/K.H2O3Te.H2O/c;1-4(2)3;/h;(H2,1,2,3);1H2 |
Clave InChI |
UHMVFCQIJCFGQT-UHFFFAOYSA-N |
SMILES |
[O-][Te](=O)[O-].[K+].[K+] |
SMILES canónico |
O.O[Te](=O)O.[K] |
Otros números CAS |
7790-58-1 |
Pictogramas |
Acute Toxic; Irritant |
Sinónimos |
potassium tellurate(IV) potassium tellurite |
Origen del producto |
United States |
Q & A
A: Potassium tellurite (K2TeO3) exhibits antimicrobial activity primarily through its reduction to metallic tellurium (Te0) within bacterial cells. This reduction process generates reactive oxygen species (ROS) and disrupts cellular respiration, leading to cell death [, , , , , ]. Tellurite reduction sites have been observed in the cytoplasm, often associated with the cell membrane [, ]. The specific mechanism of tellurite reduction can vary depending on the bacterial species and the presence of specific resistance determinants [].
A: Potassium tellurite can induce morphological changes in some bacteria, such as the formation of spheroidal bodies in Bacillus megaterium []. These changes may be linked to the accumulation of metallic tellurium crystals within the cytoplasm, disrupting cellular processes.
ANone: The molecular formula of potassium tellurite is K2TeO3, and its molecular weight is 253.80 g/mol.
A: While specific spectroscopic data for potassium tellurite is not provided in the provided research, its reduction to metallic tellurium can be monitored spectrophotometrically. The formation of black tellurium crystals results in a characteristic absorbance peak, allowing for quantitative analysis of tellurite reduction [].
A: Potassium tellurite is primarily utilized as a selective agent in bacterial culture media [, , , ]. Its ability to inhibit the growth of various gram-negative bacteria while allowing the growth of specific gram-positive bacteria, such as Corynebacterium diphtheriae and certain strains of Staphylococcus and Streptococcus, makes it useful for isolating these species from clinical samples. Additionally, its use in rapid drug susceptibility testing for Mycobacterium avium complex highlights its potential in diagnostic applications [].
A: While the provided abstracts don't detail specific computational studies on potassium tellurite, they highlight areas where computational chemistry could be applied. This includes understanding the mechanism of tellurite reduction at a molecular level, predicting the impact of tellurite on bacterial metabolic pathways, and designing more effective tellurite-based antimicrobial agents [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






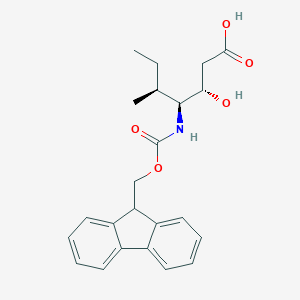
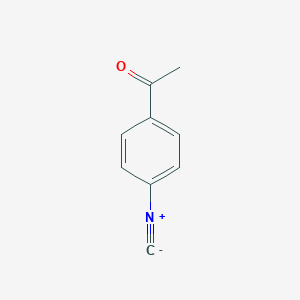
![Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B50866.png)
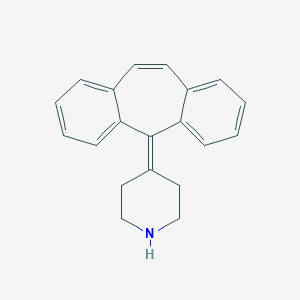
![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)

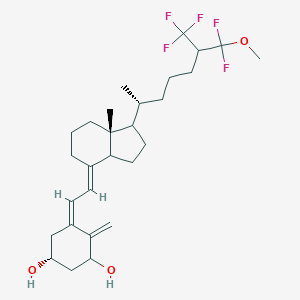

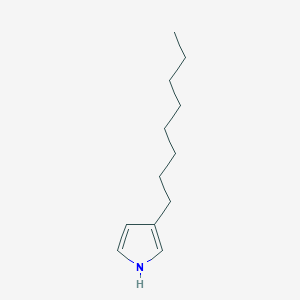
![Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B50881.png)
